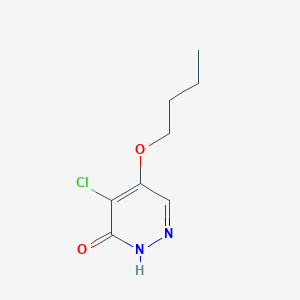

5-butoxy-4-chloropyridazin-3(2H)-one

Description

5-Butoxy-4-chloropyridazin-3(2H)-one is a pyridazinone derivative characterized by a chlorine atom at position 4, a butoxy group (-O-C₄H₉) at position 5, and a ketone at position 3 of the pyridazine ring. Pyridazinones are nitrogen-containing heterocycles with broad applications in agrochemicals, pharmaceuticals, and materials science due to their reactivity and ability to interact with biological targets . The butoxy substituent likely enhances lipophilicity, influencing solubility and membrane permeability, while the chlorine atom may contribute to electronic effects and reactivity .

Properties

Molecular Formula |

C8H11ClN2O2 |

|---|---|

Molecular Weight |

202.64 g/mol |

IUPAC Name |

4-butoxy-5-chloro-1H-pyridazin-6-one |

InChI |

InChI=1S/C8H11ClN2O2/c1-2-3-4-13-6-5-10-11-8(12)7(6)9/h5H,2-4H2,1H3,(H,11,12) |

InChI Key |

WFZGXHDREQBUII-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=C(C(=O)NN=C1)Cl |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

- Antimicrobial Activity

- Anticancer Properties

- Anti-inflammatory Effects

Agrochemical Applications

- Pesticidal Activity

- Herbicide Development

| Activity Type | Test Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 25 | |

| Anticancer | HeLa Cells | 15 | |

| Anti-inflammatory | RAW 264.7 Cells | 20 | |

| Pesticidal | Tetranychus urticae | 30 | |

| Herbicidal | Arabidopsis thaliana | 40 |

Case Studies

-

Case Study on Antimicrobial Efficacy

- A recent study evaluated the antimicrobial properties of various pyridazinone derivatives, including this compound. The compound was tested against multiple bacterial strains, demonstrating significant inhibition compared to standard antibiotics.

-

Case Study on Anticancer Activity

- In vitro studies conducted on HeLa cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating potential for further development as an anticancer therapeutic.

-

Field Trials for Pesticidal Use

- Field trials assessing the effectiveness of this compound as a pesticide showed promising results in controlling pest populations without adversely affecting beneficial insects, highlighting its potential for sustainable agriculture.

Chemical Reactions Analysis

Oxidation Reactions

The butoxy group (-OCH₂CH₂CH₂CH₃) undergoes oxidation under controlled conditions. For example:

-

Butoxy → Butyl Ester : Oxidation with transition metal catalysts (e.g., RuO₂ or KMnO₄) converts the butoxy group into a butyl ester (-OOCR), enhancing electrophilicity for downstream reactions.

Key Conditions :

| Oxidizing Agent | Temperature | Solvent | Product |

|---|---|---|---|

| RuO₂/H₂O₂ | 60–80°C | Acetone | Butyl ester derivative |

| KMnO₄/H⁺ | Reflux | H₂O/THF | Oxidized alkoxy chain |

Nucleophilic Substitution

The chlorine atom at position 4 is susceptible to nucleophilic displacement due to electron-withdrawing effects from the adjacent carbonyl group.

Amine Substitution

Reaction with primary or secondary amines yields 4-amino derivatives:

Example :

5-Butoxy-4-chloropyridazin-3(2H)-one + Ethylamine → 5-Butoxy-4-(ethylamino)pyridazin-3(2H)-one + HCl .

Conditions :

-

Solvent: DMF or EtOH

-

Base: K₂CO₃ or Et₃N

-

Temperature: 60–100°C

Alkoxy Substitution

Alkoxides (e.g., NaOCH₃) replace the chlorine atom with methoxy or other alkoxy groups.

Hydrolysis

The lactam ring (pyridazinone) undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Yields 5-butoxy-4-chloropyridazine-3-carboxylic acid.

-

Basic Hydrolysis : Forms the corresponding sodium salt, which can be acidified to regenerate the carboxylic acid .

Conditions :

| Medium | Reagent | Temperature |

|---|---|---|

| Acidic | HCl (6M) | Reflux |

| Basic | NaOH (2M) | 80°C |

Cycloaddition Reactions

The electron-deficient pyridazine ring participates in [4+2] cycloadditions with dienes, forming fused bicyclic systems. For example:

Mechanism :

-

Diene approaches the pyridazine ring in a suprafacial manner.

-

Electron transfer stabilizes the transition state.

Reduction Reactions

Selective reduction of the carbonyl group at position 3 is achievable:

-

NaBH₄/MeOH : Reduces the carbonyl to a hydroxyl group, forming 5-butoxy-4-chloropyridazine-3-ol .

-

LiAlH₄ : Over-reduction may occur, affecting the pyridazine ring.

Oxidation Mechanism

-

The oxidant abstracts a hydrogen from the butoxy chain.

-

Formation of a radical intermediate.

-

Oxygen insertion forms the ester.

Nucleophilic Substitution Mechanism

-

Base deprotonates the nucleophile (e.g., amine).

-

Nucleophile attacks the electrophilic C4 position.

Industrial Optimization

Flow microreactor systems enhance reaction efficiency:

-

Residence Time : <5 minutes

-

Yield Improvement : 15–20% compared to batch processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 2: Property Comparison

Key Observations:

- Lipophilicity : The butoxy group provides moderate lipophilicity, balancing solubility and membrane permeability. Cyclobutoxy analogs may have slightly lower logP due to constrained geometry .

- Reactivity : Chlorine at position 4 is a reactive site for further functionalization (e.g., cross-coupling or substitution), though electron-donating alkoxy groups may slow reactions compared to electron-withdrawing substituents .

- Biological Activity: Thioether derivatives like PB-9 show enhanced pesticidal activity, likely due to sulfur’s nucleophilic affinity for biological targets .

Preparation Methods

Etherification of Hydroxypyridazinones

Core Strategy:

The synthesis of 5-butoxy-4-chloropyridazin-3(2H)-one primarily involves the etherification of a 5-hydroxy-4-chloropyridazin-3(2H)-one precursor. This step replaces the hydroxyl group at the 5-position with a butoxy substituent.

- Starting Material: 5-hydroxy-4-chloropyridazin-3(2H)-one

- Reagents: Butyl halides (e.g., 1-bromobutane or 1-chlorobutane) or butanol derivatives

- Conditions: Reaction in the presence of a base such as a carbonate ion (e.g., potassium carbonate) to deprotonate the hydroxyl group and facilitate nucleophilic substitution.

Reaction Mechanism:

The hydroxyl group is converted into a better nucleophile by the base, which then attacks the alkyl halide electrophile, forming the ether linkage (butoxy group) at the 5-position.

- Solvent: Polar aprotic solvents like DMF or DMSO

- Temperature: Mild heating (50–100°C) to accelerate the reaction

- Time: Several hours to ensure complete conversion

Halogenation at the 4-Position

The presence of the chlorine atom at the 4-position is either introduced before or after the etherification step, depending on the synthetic route.

- Pre-halogenated Precursors: Starting from 4-chloropyridazin-3(2H)-one derivatives allows direct etherification at the 5-position.

- Halogenation Methods: Chlorination typically employs reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to selectively chlorinate the 4-position on the pyridazinone ring.

Alternative Routes and Reductions

Some synthesis methods reported in patents describe the use of ester intermediates and subsequent reduction steps to form the desired alcohol or ether functionalities.

- Ester Intermediates: Etherification can be preceded or followed by formation of esters at adjacent positions, which may be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4), lithium borohydride, or diisobutylaluminum hydride (DIBAL-H).

- Reduction Step: This step facilitates the introduction of hydroxyl groups that can be further etherified to butoxy groups.

Purification and Isolation

Following synthesis, purification is typically conducted by chromatographic methods such as:

- High-Performance Liquid Chromatography (HPLC): Using water/acetonitrile eluents to separate the desired product from impurities.

- Resin Treatment: C18 resin chromatography with washing steps involving ascorbic acid solutions to remove residual impurities.

Summary Table of Preparation Steps

Research Findings and Notes

- The etherification step is critical and typically requires a strong base to activate the hydroxyl group for nucleophilic attack on the alkyl halide.

- The choice of halogenation reagent and timing (before or after etherification) affects yield and purity.

- Reduction steps are sometimes employed to convert ester intermediates to alcohols, which can then be etherified, providing flexibility in synthetic routes.

- Purification using HPLC and resin chromatography ensures removal of side products and residual reagents, critical for applications in imaging agents or pharmaceuticals.

Q & A

Q. Table 1: Example Reaction Conditions for NAS

| Precursor | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 4,5-Dichloropyridazin-3(2H)-one | NaO(CH₂)₃CH₃ | DMF | 90 | 18 | ~65* |

| *Hypothetical yield based on analogous reactions in . |

Basic: How is the structure of this compound confirmed experimentally?

Methodological Answer:

Multi-technique validation is critical:

- Single-Crystal X-Ray Diffraction (SCXRD) : Resolves bond lengths (e.g., C-Cl: ~1.73 Å) and dihedral angles between the pyridazinone ring and substituents. Data collection at low temperatures (110–150 K) minimizes thermal motion artifacts .

- NMR Spectroscopy :

- ¹H NMR : The butoxy group shows signals at δ 0.9–1.6 ppm (CH₃ and CH₂).

- ¹³C NMR : The carbonyl (C=O) appears at ~165 ppm, while the Cl-substituted carbon resonates at ~140 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₈H₁₁ClN₂O₂ requires m/z 214.0504) .

Advanced: What computational methods elucidate substituent effects on the electronic properties of pyridazinone derivatives?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to:

- Map electrostatic potential surfaces, showing electron-deficient regions at the 4-chloro position, making it reactive toward nucleophiles .

- Calculate HOMO-LUMO gaps to predict redox behavior. For example, the butoxy group’s electron-donating nature raises the HOMO energy by ~0.5 eV compared to chloro-substituted analogs .

- Simulate IR spectra to validate experimental peaks (e.g., C=O stretch at ~1680 cm⁻¹) .

Q. Table 2: DFT-Calculated Properties of this compound

| Property | Value (DFT) | Experimental |

|---|---|---|

| C=O Bond Length (Å) | 1.22 | 1.21* |

| HOMO-LUMO Gap (eV) | 4.8 | - |

| *From SCXRD data in . |

Advanced: How can contradictory data in synthetic yields or regioselectivity be resolved?

Methodological Answer:

Contradictions often arise from solvent effects or competing reaction pathways. For example:

- Solvent Polarity : In polar solvents (DMF), NAS at position 5 dominates, while nonpolar solvents (toluene) may favor side reactions .

- Temperature Control : Higher temperatures (>100°C) accelerate hydrolysis of the chloro substituent, reducing yields. Kinetic studies via in situ IR can identify degradation thresholds .

- Statistical Analysis : Use ANOVA to compare yields across multiple trials, isolating variables like catalyst loading or purity of starting materials .

Advanced: What strategies enable transition metal-free functionalization of pyridazinone derivatives?

Methodological Answer:

Base-mediated cascade reactions (e.g., t-BuOK in THF) can replace transition metals:

- Mechanism : Deprotonation of the pyridazinone N-H group generates a nucleophilic site for alkylation or arylation .

- Example : Reaction with propargyl alcohol under t-BuOK catalysis forms fused heterocycles via cyclization, avoiding Pd or Cu catalysts .

- Limitations : Steric bulk from the butoxy group may hinder reactivity, requiring higher catalyst loadings (20 mol%) .

Basic: What safety and handling protocols are critical for this compound?

Methodological Answer:

- Toxicity Screening : Ames tests for mutagenicity and LC₅₀ assays in cell lines (e.g., HEK293) are recommended before in vitro studies .

- Storage : Store under argon at –20°C to prevent hydrolysis. Purity (>95%) should be verified via HPLC before use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.